molecular formula C13H8I2O3 B588470 4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde CAS No. 2828-49-1

4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde

Cat. No. B588470
CAS RN: 2828-49-1
M. Wt: 466.013
InChI Key: APQONMRPJGSIJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with corresponding reagents. For instance, a two-step synthesis of 3-(3,5-diiodo-4-hydroxyphenoxy)phenol and 3-(3,5-diiodo-4-hydroxyphenoxy)-4-chlorophenol from 2,4,6-triiodophenol has been reported .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde” are not documented, similar compounds have been involved in various chemical reactions. For example, m-aryloxy phenols have been prepared through innovative synthetic methods, allowing for the preparation of complex m-aryloxy phenols with functional groups .

Scientific Research Applications

Modulator of Energy Metabolism

3,5-Diiodo-L-thyronine (3,5-T2), an endogenous metabolite of thyroid hormones, has been shown to have interesting metabolic activities . It rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . This makes it a potent modulator of energy metabolism.

Potential Antiobesity Agent

3,5-Diiodo-L-thyronine (3,5-T2) has been proposed as a potential hypolipidemic agent for the treatment of obesity . It affects energy and lipid metabolism without the thyromimetic side effects typically associated with T3 administration .

Thyromimetic Effects

Despite its potential as an antiobesity agent, 3,5-T2 has been shown to have thyromimetic effects similar to those of T3 in diet-induced obese male C57BL/6J mice . This includes negative feedback regulation on the hypothalamus-pituitary-thyroid axis and changes in gene expression related to lipid metabolism .

Inhibitory Activity Against Hepatocellular Carcinoma (HCC) Cell Lines

A 4-phenoxyphenol derivative, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), has been shown to exert inhibitory activity against two HCC cell lines, Huh7 and Ha22T . This includes anti-proliferation and induction of apoptosis .

Use in Scientific Research

The compound is used in scientific research, particularly in the field of applied science . It is used in research projects to complete a master’s degree in scientific research .

Use in Chemical Industry

The compound is available for purchase from chemical suppliers, indicating its use in the chemical industry .

Mechanism of Action

Target of Action

The primary targets of 3,5-Diiodo Thyroaldehyde are the nuclear thyroid hormone receptors (THRs) . These receptors play a critical role in differentiation, growth, and metabolism . The compound also targets mitochondria and bioenergetic mechanisms .

Mode of Action

3,5-Diiodo Thyroaldehyde interacts with its targets in several ways. It can bind directly to DNA, indirectly to DNA, or without DNA binding through THRs . It also acts in a THR-independent manner . The compound is known to stimulate the TR-beta receptor for thyroid hormones, thus increasing energy expenditure .

Biochemical Pathways

The compound affects various biochemical pathways. It modulates energy and lipid metabolism , and it has been observed to rapidly induce hepatic oxygen consumption and oxidative capacity . It also exerts thyromimetic effects on the hypothalamus-pituitary-thyroid axis .

Pharmacokinetics

It is known that the compound can suppress thyroid function, resulting in lower concentrations of t4 and t3 in serum and liver . It also increases type I-deiodinase activity .

Result of Action

The action of 3,5-Diiodo Thyroaldehyde results in several molecular and cellular effects. It reduces hepatic triglyceride and serum cholesterol concentrations, reflecting enhanced lipid metabolism . It also increases metabolic rate and reduces different fat depots . These effects are compromised by increased food intake, preventing significant body weight loss .

Action Environment

The action, efficacy, and stability of 3,5-Diiodo Thyroaldehyde can be influenced by various environmental factors. For instance, the compound’s effects can vary depending on the biochemical or physiological assay used .

properties

IUPAC Name

4-(4-hydroxyphenoxy)-3,5-diiodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8I2O3/c14-11-5-8(7-16)6-12(15)13(11)18-10-3-1-9(17)2-4-10/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQONMRPJGSIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747687
Record name 4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde

CAS RN

2828-49-1
Record name 4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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